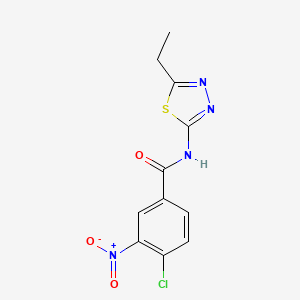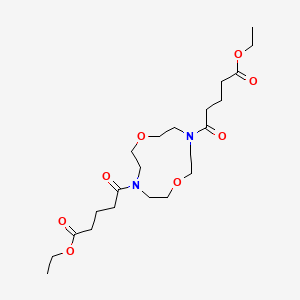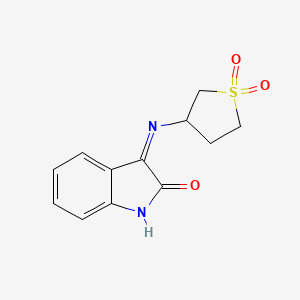![molecular formula C13H6Cl2N2O2S2 B11711784 2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)
2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 2,6-dichloro-4-nitrophenylsulfanyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrophenol with 2-mercaptobenzothiazole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general steps include:
Preparation of 2,6-Dichloro-4-nitrophenol: This compound can be synthesized by the nitration of 2,6-dichlorophenol using a mixture of concentrated nitric and sulfuric acids.
Reaction with 2-Mercaptobenzothiazole: The 2,6-dichloro-4-nitrophenol is then reacted with 2-mercaptobenzothiazole in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Aplicaciones Científicas De Investigación
2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-nitrophenol: A precursor in the synthesis of the target compound.
2-Mercaptobenzothiazole: Another precursor used in the synthesis.
Benzothiazole Derivatives: Compounds with similar structures and diverse biological activities.
Uniqueness
2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a 2,6-dichloro-4-nitrophenylsulfanyl group makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and industrial chemicals.
Propiedades
Fórmula molecular |
C13H6Cl2N2O2S2 |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
2-(2,6-dichloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H6Cl2N2O2S2/c14-8-5-7(17(18)19)6-9(15)12(8)21-13-16-10-3-1-2-4-11(10)20-13/h1-6H |
Clave InChI |
FVALGSRUTPLHFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)

![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)


![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)

